molecular formula C15H13NO3 B571906 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261941-21-2

2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B571906
CAS No.: 1261941-21-2
M. Wt: 255.273
InChI Key: RMSUIHDURDTCKI-UHFFFAOYSA-N
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Description

2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid is an organic compound with the chemical formula C15H13NO3. It is known for its unique structure, which includes a benzoic acid moiety linked to a phenyl ring substituted with an N-methylaminocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzoic acid and an appropriate substituted aniline.

    Coupling Reaction: A coupling reaction, such as the Suzuki–Miyaura coupling, is employed to link the benzoic acid moiety with the substituted phenyl ring.

    N-Methylation: The final step involves the methylation of the amino group to form the N-methylaminocarbonyl substituent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The N-methylaminocarbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoic acid moiety may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[3-(methylcarbamoyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSUIHDURDTCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683313
Record name 3'-(Methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-21-2
Record name 3'-(Methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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